Cas no 1702896-93-2 (tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate)

Tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate is a specialized carbamate derivative featuring a brominated alkyl chain and a 3-methylcyclohexyl ether moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its key structural advantages include the tert-butyl carbamate (Boc) protecting group, which offers stability under various reaction conditions while allowing selective deprotection. The bromine substituent enhances reactivity for further functionalization, making it valuable in cross-coupling and nucleophilic substitution reactions. The 3-methylcyclohexyl group contributes to steric and electronic modulation, influencing selectivity in synthetic pathways. This compound is suited for controlled, multi-step synthetic applications requiring precise molecular modifications.
tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate structure
1702896-93-2 structure
Product Name:tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate
CAS No:1702896-93-2
MF:C16H30BrNO3
MW:364.318304538727
CID:6422404
PubChem ID:114773598
Update Time:2025-05-20

tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate
    • tert-butyl N-{3-bromo-2-methyl-2-[(3-methylcyclohexyl)oxy]propyl}carbamate
    • EN300-1135514
    • 1702896-93-2
    • Inchi: 1S/C16H30BrNO3/c1-12-7-6-8-13(9-12)20-16(5,10-17)11-18-14(19)21-15(2,3)4/h12-13H,6-11H2,1-5H3,(H,18,19)
    • InChI Key: JFCUIFKJXDHPAL-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CNC(=O)OC(C)(C)C)OC1CCCC(C)C1

Computed Properties

  • Exact Mass: 363.14091g/mol
  • Monoisotopic Mass: 363.14091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 47.6Ų

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Additional information on tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate

tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate: A Comprehensive Overview

The compound tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate (CAS No. 1702896-93-2) is a complex organic molecule with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a substituted cyclohexane moiety. The presence of these functional groups makes it highly versatile and amenable to various chemical modifications, as highlighted in recent studies.

Recent research has focused on the synthesis and characterization of this compound, particularly its stability under different environmental conditions. Studies have shown that the tert-butyl carbamate group imparts excellent thermal stability, making it suitable for high-temperature applications. Additionally, the bromo substituent introduces reactivity that can be exploited in cross-coupling reactions, a key area of interest in modern organic synthesis.

The cyclohexane ring in the structure is another critical feature. Its flexibility and ability to adopt multiple conformations make it ideal for incorporating into larger molecular frameworks. Recent advancements in computational chemistry have allowed researchers to model the conformational dynamics of this compound, providing deeper insights into its potential interactions with biological systems.

In terms of applications, tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate has shown promise as a precursor for bioactive molecules. Its ability to undergo nucleophilic substitution reactions at the bromine atom has been leveraged to synthesize derivatives with enhanced pharmacokinetic properties. For instance, studies published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.

Moreover, the compound's compatibility with green chemistry principles has been explored. Researchers have developed eco-friendly synthesis routes that minimize waste and reduce the use of hazardous solvents. These methods not only enhance the sustainability of production processes but also align with current industry trends toward environmentally responsible manufacturing.

The carbamate functionality in this molecule also contributes to its versatility. It can act as a protecting group in peptide synthesis or serve as a reactive site for further functionalization. Recent studies have highlighted its utility in click chemistry reactions, where it facilitates the rapid assembly of complex molecules with high precision.

In conclusion, tert-butyl N-{3-bromo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate (CAS No. 1702896-93-2) stands out as a valuable building block in contemporary organic synthesis. Its unique combination of functional groups and structural features positions it as a key player in the development of novel compounds with diverse applications across multiple industries. As research continues to uncover new aspects of its chemistry and utility, this compound is poised to make significant contributions to scientific and technological advancements.

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